2-Chloro-3,6-difluorophenylboronic acid pinacol ester
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Overview
Description
2-Chloro-3,6-difluorophenylboronic acid pinacol ester is an organoboron compound widely used in organic synthesis, particularly in Suzuki–Miyaura coupling reactions. This compound is known for its stability and reactivity, making it a valuable reagent in the formation of carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2-Chloro-3,6-difluorophenylboronic acid pinacol ester typically involves the reaction of 2-Chloro-3,6-difluorophenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boronic acid. The reaction conditions often include:
Solvent: Tetrahydrofuran or dichloromethane
Temperature: Room temperature to reflux
Dehydrating Agent: Molecular sieves or anhydrous magnesium sulfate
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-scale reactors: Equipped with inert gas purging systems
Continuous flow systems: To ensure consistent quality and yield
Purification: Crystallization or column chromatography to achieve high purity
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3,6-difluorophenylboronic acid pinacol ester undergoes various chemical reactions, including:
Suzuki–Miyaura Coupling: Formation of biaryl compounds
Protodeboronation: Removal of the boronic ester group
Oxidation: Conversion to phenols or quinones
Common Reagents and Conditions
Suzuki–Miyaura Coupling: Palladium catalysts, bases like potassium carbonate, and solvents such as ethanol or water
Protodeboronation: Acids like hydrochloric acid or sulfuric acid
Oxidation: Hydrogen peroxide or other oxidizing agents
Major Products
Biaryl Compounds: From Suzuki–Miyaura coupling
Phenols: From oxidation reactions
Hydrocarbons: From protodeboronation
Scientific Research Applications
2-Chloro-3,6-difluorophenylboronic acid pinacol ester is used in various scientific research applications:
Chemistry: As a reagent in the synthesis of complex organic molecules
Biology: In the development of boron-containing drugs and probes
Medicine: For the synthesis of pharmaceuticals and diagnostic agents
Industry: In the production of polymers and advanced materials
Mechanism of Action
The mechanism of action of 2-Chloro-3,6-difluorophenylboronic acid pinacol ester involves its ability to form stable carbon-boron bonds, which can be further manipulated in various chemical reactions. The compound acts as a nucleophile in Suzuki–Miyaura coupling, where it reacts with electrophilic palladium complexes to form carbon-carbon bonds. The molecular targets and pathways involved include:
Palladium Catalysts: Facilitating the transmetalation step
Bases: Enhancing the reactivity of the boronic ester
Comparison with Similar Compounds
2-Chloro-3,6-difluorophenylboronic acid pinacol ester is compared with other similar compounds such as:
- 3-Chloro-2,6-difluorophenylboronic acid
- 2-Chloro-4,5-difluorophenylboronic acid
- 2-Bromo-3,6-difluorophenylboronic acid
Uniqueness
- Stability : Higher stability compared to other boronic acids
- Reactivity : Enhanced reactivity in Suzuki–Miyaura coupling
- Versatility : Broad range of applications in various fields
These features make this compound a valuable compound in both research and industrial applications.
Properties
IUPAC Name |
2-(2-chloro-3,6-difluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BClF2O2/c1-11(2)12(3,4)18-13(17-11)9-7(15)5-6-8(16)10(9)14/h5-6H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSWLHJPECHYYTK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2Cl)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BClF2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.50 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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